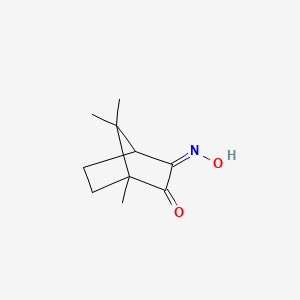
Bicyclo(2.2.1)heptane-2,3-dione, 1,7,7-trimethyl-, 3-oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bornanedione-3-oxime, also known as camphorquinone oxime, is a derivative of camphorquinone. It is a bicyclic compound with the molecular formula C10H15NO2. This compound is known for its applications in organic synthesis and as a chiral intermediate in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-Bornanedione-3-oxime can be synthesized from camphorquinone through a reaction with hydroxylamine hydrochloride in the presence of pyridine and ethanol. The reaction involves the formation of an oxime group at the 3-position of the camphorquinone molecule .
Procedure:
- Dissolve camphorquinone in ethanol.
- Add pyridine and hydroxylamine hydrochloride to the solution.
- Stir the mixture for 20 minutes.
- Remove ethanol by rotary evaporation.
- Dilute the resulting oil with hexane and ethyl acetate.
- Separate the organic phase and wash with hydrochloric acid, water, and sodium chloride solution.
- Dry the organic solution over magnesium sulfate and filter.
Industrial Production Methods
Industrial production of 2,3-Bornanedione-3-oxime follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bornanedione-3-oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form camphorquinone.
Reduction: Reduction of the oxime group can yield corresponding amines.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used for the oxidation of camphorquinone to camphorquinone oxime.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Camphorquinone.
Reduction: Amines.
Substitution: Various substituted camphorquinone derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Bornanedione-3-oxime has several applications in scientific research:
Chemistry: Used as a chiral intermediate in the synthesis of other chiral compounds.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a photoinitiator in dental materials.
Industry: Used in the production of chiral auxiliaries and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Bornanedione-3-oxime involves its ability to form stable complexes with various substrates. The oxime group can participate in hydrogen bonding and other interactions, making it a versatile intermediate in organic synthesis . In biological systems, it may interact with enzymes and other molecular targets, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
2,3-Bornanedione-3-oxime can be compared with other similar compounds such as:
Camphorquinone: The parent compound from which 2,3-Bornanedione-3-oxime is derived.
Isonitrosocamphor: Another oxime derivative of camphorquinone with similar properties.
Pralidoxime: An oxime used as an antidote for organophosphate poisoning, highlighting the diverse applications of oximes.
Uniqueness: 2,3-Bornanedione-3-oxime is unique due to its specific structure and the presence of the oxime group, which imparts distinct chemical reactivity and biological activity compared to other camphor derivatives .
Eigenschaften
CAS-Nummer |
663-17-2 |
|---|---|
Molekularformel |
C10H15NO2 |
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
(3Z)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H15NO2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11-13/h6,13H,4-5H2,1-3H3/b11-7- |
InChI-Schlüssel |
YRNPDSREMSMKIY-XFFZJAGNSA-N |
Isomerische SMILES |
CC1(C\2CCC1(C(=O)/C2=N\O)C)C |
Kanonische SMILES |
CC1(C2CCC1(C(=O)C2=NO)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



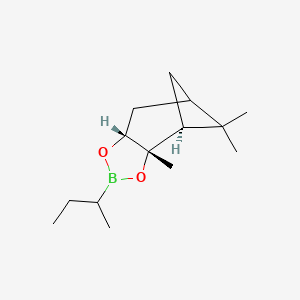
![4'-Heptyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13406954.png)
![tert-butyl N-[(2S,3R)-4-[[(2S)-1-[[(2S)-1-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentylamino]-3-(4-benzoylphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl-benzylamino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13406956.png)

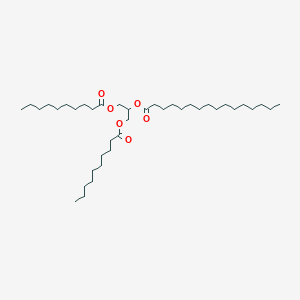
![6-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13406980.png)
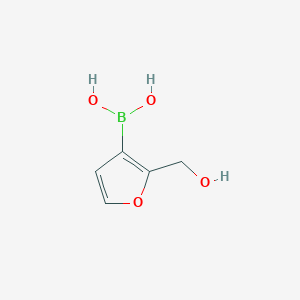

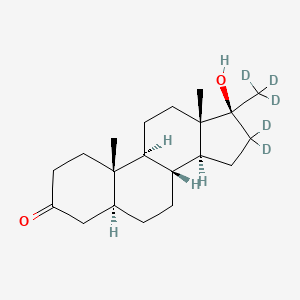
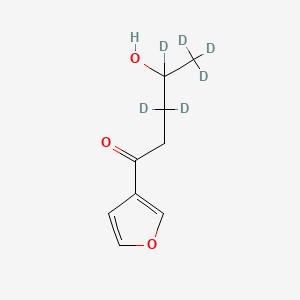
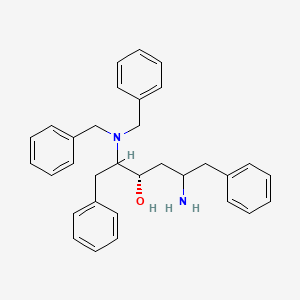
![Sodium 5-[(2-hydroxynaphthyl)azo]naphthalenesulphonate](/img/structure/B13407014.png)
![5-fluoro-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]pyrimidine-2,4-dione](/img/structure/B13407020.png)
